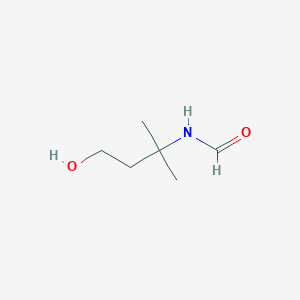

3-Formamido-3-methyl-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-(4-hydroxy-2-methylbutan-2-yl)formamide |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3-4-8)7-5-9/h5,8H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

VBKQVJAHPXGKOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCO)NC=O |

Origin of Product |

United States |

Theoretical Significance of the 3 Formamido 3 Methyl 1 Butanol Structural Scaffold

The structural scaffold of 3-Formamido-3-methyl-1-butanol, characterized by a tertiary amide linked to a quaternary carbon which is in turn attached to a carbon chain bearing a primary alcohol, is of considerable theoretical interest. This arrangement of functional groups and stereocenters provides a model system for studying a range of chemical principles.

The core of its significance lies in the interplay between the electron-donating hydroxyl group and the electron-withdrawing formamide (B127407) group. This electronic relationship, mediated by the aliphatic chain, can influence the reactivity of both functional groups. The quaternary carbon atom, substituted with two methyl groups, introduces steric hindrance that can direct the approach of reagents and influence the stereochemical outcome of reactions.

Furthermore, the potential for intramolecular hydrogen bonding between the N-H of the formamide and the oxygen of the hydroxyl group can lead to a preferred pseudo-cyclic conformation. This has implications for its physical properties, such as boiling point and solubility, as well as its behavior in solution. Computational studies on similar systems, such as those involving graph neural networks, have highlighted the predictable and structured nature of chemical transformations involving amide and alcohol functionalities. rsc.org

Overview of Research Paradigms Applicable to Complex Aliphatic Amido Alcohols

Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the most logical primary disconnection is the formamide (B127407) bond. This C-N bond cleavage points to two key synthons: a formyl cation equivalent and an amine synthon, which corresponds to the precursor molecule 3-Amino-3-methyl-1-butanol .

This primary disconnection simplifies the synthetic challenge to the preparation of the key amino alcohol intermediate. Further retrosynthetic analysis of 3-Amino-3-methyl-1-butanol reveals several potential pathways. A key disconnection is the C-N bond at the tertiary carbon, leading to a tertiary carbocation equivalent and an ammonia (B1221849) equivalent. This suggests a synthesis starting from a molecule already containing the 3-methyl-1-butanol skeleton with a suitable leaving group at the C3 position. Alternatively, a disconnection of a C-C bond could lead to simpler precursors, such as acetone (B3395972) and a two-carbon synthon containing the alcohol and a masked amino group.

Development of Novel Synthetic Pathways to this compound

Given the retrosynthetic analysis, the primary focus for synthesizing this compound is the efficient formylation of the precursor, 3-Amino-3-methyl-1-butanol. lookchem.comnih.gov A variety of modern formylation techniques can be applied to achieve this transformation.

The final step, the N-formylation of 3-Amino-3-methyl-1-butanol , can be accomplished through numerous methods. These reactions typically involve treating the amine with a formylating agent. nih.gov Formic acid is a common and straightforward reagent for this purpose. nih.gov The reaction can be performed under solvent-free conditions by heating the amine with formic acid. nih.gov

Table 1: Methodologies for N-Formylation of Amines

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Key Features | Citations |

| Formic Acid | Iodine (catalytic) | Aromatic and aliphatic amines | High efficiency, solvent-free, chemoselective. organic-chemistry.org | organic-chemistry.org |

| Formic Acid | Sodium formate (B1220265) (catalytic) | Anilines, primary and secondary amines | Room temperature, solvent-free, reusable catalyst. nih.gov | nih.gov |

| Formic Acid | 2-Chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) | Amines and amino acid esters | Nearly quantitative yields, one-pot process. nih.gov | nih.gov |

| Carbon Dioxide/H₂ or Phenylsilane | DUT-5-CoH (MOF) | Primary, secondary amines, anilines | Heterogeneous, reusable catalyst, utilizes CO₂. bohrium.comrsc.org | bohrium.comrsc.org |

| Formic Acid | Imidazole (mechanochemical) | Aromatic amines | Solvent-free, ball milling. beilstein-journals.org | beilstein-journals.org |

| Carboxylic Acids/Amines | Candida antarctica lipase (B570770) B (CALB) | Free carboxylic acids, primary and secondary amines | Biocatalytic, green solvent (CPME), no additives. nih.gov | nih.gov |

Catalytic Methods for Efficient Synthesis of this compound

The final formylation step is highly amenable to catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. rsc.org

Iodine Catalysis : A simple and highly effective method involves using a catalytic amount of molecular iodine with formic acid under solvent-free conditions. This approach is applicable to a wide range of amines and proceeds with high efficiency. organic-chemistry.org

Iron Catalysis : An iron-based catalyst, (NH₄)₃[FeMo₆O₁₈(OH)₆], has been shown to be excellent for the N-formylation of various primary and secondary amines using formic acid under mild conditions. This catalyst is reusable and avoids the need for complex organic ligands. rsc.org

Cobalt Catalysis : A heterogeneous single-site cobalt catalyst supported on a metal-organic framework (MOF) can be used for the N-formylation of amines using carbon dioxide and a reducing agent like phenylsilane. This method is notable for its use of CO₂ as a C1 source and the high reusability of the catalyst. bohrium.comrsc.org

Organocatalysis : Small organic molecules can also catalyze formylation. For example, 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT) in the presence of 4-(dimethylamino)pyridine (DMAP) effectively catalyzes the formylation of amines with formic acid. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. ucl.ac.uk The formylation step, in particular, offers several opportunities for greener approaches.

Atom Economy : Using catalytic methods instead of stoichiometric reagents improves atom economy by reducing waste. sigmaaldrich.com

Safer Solvents and Conditions : Many modern formylation protocols operate under solvent-free conditions, eliminating the environmental and safety hazards associated with volatile organic solvents. nih.govorganic-chemistry.orgbeilstein-journals.orgscispace.com Mechanochemical synthesis, which uses mechanical energy from ball milling to drive the reaction, is an excellent example of a solvent-free technique. beilstein-journals.orgnumberanalytics.com

Use of Renewable Feedstocks : While the butanol backbone is typically derived from petrochemical sources, the formyl group can be sourced from renewable feedstocks. The use of CO₂ as a C1 source in some catalytic systems is a prime example of utilizing a renewable and abundant carbon source. bohrium.comrsc.orgacs.org

Biocatalysis : Enzymatic methods, such as using Candida antarctica lipase B (CALB), represent a highly sustainable approach to amide bond formation. These reactions are often performed in green solvents like cyclopentyl methyl ether (CPME) under mild conditions and produce the desired product with high purity, minimizing the need for extensive purification. nih.govnumberanalytics.com

Investigation of Precursor Chemical Transformations Leading to this compound

The pivotal transformation in the synthesis of this compound is the N-formylation of its direct precursor, 3-Amino-3-methyl-1-butanol . lookchem.comnih.gov This precursor is an amino alcohol, a class of compounds used as intermediates and building blocks in the synthesis of pharmaceuticals and other chemicals. lookchem.com

The synthesis of 3-Amino-3-methyl-1-butanol itself can be envisioned through several routes. One common method for preparing similar amino alcohols involves the reaction of a ketone with an amine source. For example, a reaction analogous to the ammoniation reduction of a hydroxy ketone could be employed.

The transformation of the amino group of the precursor into a formamide is a well-established reaction class in organic chemistry. nih.govrsc.org The reaction with formic acid, often catalyzed, proceeds via nucleophilic attack of the amine on the formyl source. nih.gov For instance, in iodine-catalyzed formylation, it is proposed that the in-situ generated HI protonates the formic acid, making it more susceptible to attack by the amine. organic-chemistry.org

Table 2: Precursor Transformations and Reagents

| Precursor | Target Product | Transformation | Reagents/Catalysts | Citations |

| 3-Amino-3-methyl-1-butanol | This compound | N-Formylation | HCOOH / I₂ (cat.) | organic-chemistry.org |

| 3-Amino-3-methyl-1-butanol | This compound | N-Formylation | HCOOH / (NH₄)₃[FeMo₆O₁₈(OH)₆] (cat.) | rsc.org |

| 3-Amino-3-methyl-1-butanol | This compound | N-Formylation | CO₂ + PhSiH₃ / DUT-5-CoH (cat.) | bohrium.comrsc.org |

| 3-Amino-3-methyl-1-butanol | This compound | N-Formylation | HCOOH / Imidazole (mechanochemical) | beilstein-journals.org |

Reactions Involving the Primary Hydroxyl Group of this compound

While no specific studies on the reactions of the primary hydroxyl group of this compound have been reported, its behavior is expected to mirror that of other primary alcohols. Key transformations would include oxidation, esterification, and etherification.

Oxidation: The primary alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. For instance, mild oxidizing agents would be expected to yield 3-formamido-3-methylbutanal. Stronger oxidation would lead to the formation of 3-formamido-3-methylbutanoic acid.

Esterification: In the presence of an acid catalyst, the hydroxyl group is anticipated to react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield 3-formamido-3-methylbutyl acetate (B1210297). The reactivity would be similar to that of other primary alcohols like 3-methyl-1-butanol, which is used in the synthesis of various esters. researchgate.netchemicalbook.com

Etherification: The formation of ethers could be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Illustrative Reactions of the Primary Hydroxyl Group:

| Reaction Type | Reactant | Expected Product |

|---|---|---|

| Mild Oxidation | PCC | 3-Formamido-3-methylbutanal |

| Strong Oxidation | KMnO₄ | 3-Formamido-3-methylbutanoic acid |

| Esterification | Acetic Anhydride | 3-Formamido-3-methylbutyl acetate |

Transformations of the Formamido Moiety in this compound

The formamido group (-NHCHO) in this compound is a type of amide and is expected to undergo reactions characteristic of this functional group. These include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the formamido group is susceptible to hydrolysis. This reaction would cleave the amide bond, yielding 3-amino-3-methyl-1-butanol and formic acid (or its salt). nih.gov The precursor amine, 3-amino-3-methylbutan-1-ol, is a known compound. nih.gov

Reduction: The formamido group can be reduced to a methylamino group. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to convert this compound into 3-(methylamino)-3-methyl-1-butanol.

Dehydration: Dehydration of the N-formyl group can lead to the formation of an isocyanide. This transformation is typically achieved using dehydrating agents like phosphorus oxychloride or tosyl chloride in the presence of a base. nih.gov

Illustrative Reactions of the Formamido Group:

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺ | 3-Amino-3-methyl-1-butanol |

| Reduction | LiAlH₄ | 3-(Methylamino)-3-methyl-1-butanol |

Exploration of Carbon Skeleton Modifications and Rearrangements of this compound

There is no information available in the scientific literature regarding carbon skeleton modifications or rearrangements specifically for this compound. Such reactions are highly dependent on the specific substrate and reaction conditions. In theory, under strongly acidic and high-temperature conditions, rearrangements involving carbocation intermediates could be possible, but this remains speculative without experimental evidence.

Kinetic and Thermodynamic Analyses of Key Reactions of this compound

A search of the scientific literature yielded no kinetic or thermodynamic data for any reaction involving this compound. To perform such analyses, experimental studies measuring reaction rates at different temperatures and concentrations would be required to determine parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

For context, studies on structurally related compounds offer insight into the type of data that could be generated. For example, kinetic studies on the reaction of N-methylformamide and N,N-dimethylformamide with OH radicals have been conducted, providing rate coefficients and insights into their atmospheric degradation. rsc.org Similarly, thermodynamic properties such as the enthalpy of formation and heat capacity have been measured for various isomers of butanol and pentanol. chemeo.com

Spectroscopic and Structural Elucidation of 3 Formamido 3 Methyl 1 Butanol and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for 3-Formamido-3-methyl-1-butanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a complete structural assignment of this compound, a suite of advanced NMR experiments would be necessary.

Multi-Dimensional NMR Experiments (e.g., 2D COSY, HSQC, HMBC) for Structure Assignment

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the this compound molecule.

Correlated Spectroscopy (COSY): A 2D COSY experiment would reveal proton-proton couplings. For instance, it would show correlations between the protons of the ethyl group attached to the nitrogen and the protons of the butanol backbone, helping to piece together the carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: This table is predictive and not based on experimental data, which is currently unavailable.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |

| 1-CH₂ | ~3.6 | ~60 | H1 → C2, H1 → C3 |

| 2-CH₂ | ~1.7 | ~40 | H2 → C1, H2 → C3, H2 → C4 |

| 3-C | - | ~55 | - |

| 4-CH₃ (on C3) | ~1.2 (singlet) | ~25 | H4 → C2, H4 → C3 |

| Formyl-H | ~8.0 | ~165 | Formyl-H → C3 |

| N-H | Variable | - | - |

| 1'-CH₂ (ethyl) | ~3.3 | ~45 | H1' → C2', H1' → C(O) |

| 2'-CH₃ (ethyl) | ~1.1 | ~15 | H2' → C1' |

Solid-State NMR Characterization of this compound

In the absence of suitable crystals for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, providing insights into the molecular conformation and packing in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₅NO₂), HRMS would provide a precise mass measurement, confirming its molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information. Characteristic fragmentation patterns would be expected, such as the loss of a water molecule from the alcohol group, cleavage of the formamido group, and fragmentation of the butanol backbone.

Table 2: Predicted High-Resolution Mass and Potential Fragmentation Ions of this compound (Note: This table is predictive and not based on experimental data.)

| Ion | Predicted Exact Mass (m/z) | Description |

| [M+H]⁺ | 146.1181 | Protonated molecular ion |

| [M+Na]⁺ | 168.0995 | Sodiated molecular ion |

| [M-H₂O+H]⁺ | 128.1075 | Loss of water |

| [M-CHO₂H+H]⁺ | 100.1283 | Loss of formic acid |

Infrared (IR) and Raman Spectroscopic Fingerprinting of Functional Groups in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, these techniques would provide a characteristic "fingerprint."

IR Spectroscopy: Key expected absorptions would include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), an N-H stretch from the amide (around 3300 cm⁻¹), a strong C=O stretch from the amide (around 1650 cm⁻¹), and C-H stretching vibrations (around 2900-3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing non-polar bonds and symmetric vibrations, complementing the IR data.

X-ray Crystallographic Analysis for Absolute Configuration and Conformational Details of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural determination. As this compound is a chiral molecule, X-ray crystallography would be invaluable in establishing the absolute stereochemistry of its enantiomers.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound possesses a stereocenter at the C3 position, its enantiomers would be optically active.

Circular Dichroism (CD): A CD spectrum would show the differential absorption of left and right circularly polarized light by the enantiomers of the compound. The sign and intensity of the Cotton effects in the CD spectrum could be used to help assign the absolute configuration, often in conjunction with computational predictions.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to characterize chiral molecules and determine their enantiomeric purity.

Chromatographic and Advanced Separation Methodologies for 3 Formamido 3 Methyl 1 Butanol

Gas Chromatography (GC) Method Development and Optimization for 3-Formamido-3-methyl-1-butanol Analysis

Gas chromatography (GC) stands as a primary technique for the analysis of volatile and semi-volatile compounds. For this compound, GC analysis would typically involve its direct injection or derivatization to enhance volatility and thermal stability. The inherent polarity of the molecule, due to the formamide (B127407) and hydroxyl groups, suggests that a polar stationary phase would be most effective for achieving symmetrical peak shapes and adequate retention.

Method development would focus on optimizing several key parameters. The choice of the capillary column is critical; a column with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a modified polysiloxane stationary phase would be suitable. The oven temperature program is another crucial factor, requiring careful optimization to ensure the separation of the target analyte from potential impurities and related compounds. A typical temperature program might start at a lower temperature to allow for the elution of more volatile components, followed by a ramp to a higher temperature to elute the this compound. The injector and detector temperatures must also be carefully selected to prevent thermal degradation while ensuring efficient volatilization and detection. A flame ionization detector (FID) would be a common choice for quantification due to its high sensitivity to organic compounds.

Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation of this compound

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Given the polar nature and the presence of a chiral center in this compound, reversed-phase HPLC would be the method of choice for purity analysis, while chiral HPLC would be necessary for the separation of its enantiomers.

For purity assessment, a C18 column is a common starting point, offering good retention and separation of polar analytes. The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of compounds with a wider range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the formamide group absorbs, typically around 210-230 nm.

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds. nih.gov The choice of mobile phase in chiral HPLC is critical and can be run in normal-phase (e.g., hexane/isopropanol) or reversed-phase modes. The selection of the appropriate chiral selector and mobile phase is often empirical and requires screening of different conditions to achieve optimal resolution of the enantiomers. chromatographyonline.com

Example HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation (Normal-Phase) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiralpak AD-H (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | A: n-Hexane, B: Isopropanol |

| Gradient/Isocratic | Gradient: 5% B to 95% B over 20 min | Isocratic: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detector | UV at 220 nm | UV at 220 nm |

Capillary Electrophoresis (CE) for High-Resolution Analytical Separations of this compound

Capillary electrophoresis (CE) offers high separation efficiency and short analysis times, making it a valuable tool for the analysis of charged or polar compounds. nih.gov For this compound, which is a neutral molecule, its analysis by CE would typically be achieved using micellar electrokinetic chromatography (MEKC). In MEKC, a surfactant is added to the background electrolyte (BGE) to form micelles. The differential partitioning of the analyte between the aqueous buffer and the micelles provides the basis for separation.

The development of a CE method would involve the optimization of the BGE composition, including the type and concentration of the buffer (e.g., phosphate (B84403) or borate), the surfactant (e.g., sodium dodecyl sulfate, SDS), and the applied voltage. The use of organic modifiers, such as methanol or acetonitrile, in the BGE can also be explored to improve resolution and alter selectivity. Detection in CE is most commonly performed by UV-Vis spectrophotometry. The use of non-aqueous CE, with solvents like formamide, has been investigated and can offer different selectivities compared to aqueous systems. nih.govnih.govsigmaaldrich.com

Potential Capillary Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused silica, 50 µm ID, 60 cm total length (50 cm effective) |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Characterization of this compound and Related Compounds

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are powerful tools for the unequivocal identification and quantification of analytes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly relevant for the comprehensive characterization of this compound.

GC-MS combines the high separation efficiency of GC with the sensitive and selective detection of MS. Following gas chromatographic separation, the analyte molecules are ionized, typically by electron ionization (EI), which generates a unique fragmentation pattern that serves as a molecular fingerprint for structural elucidation. This technique would be invaluable for identifying unknown impurities and degradation products.

LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds. nih.gov The compound would first be separated by HPLC, and the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification, even in complex matrices. LC-MS/MS would be the preferred method for trace-level quantification and for confirming the identity of the compound and its related substances. researchgate.net

Summary of Hyphenated Technique Applications

| Technique | Ionization Mode | Primary Application |

| GC-MS | Electron Ionization (EI) | Identification of volatile impurities and degradation products through fragmentation pattern analysis. |

| LC-MS/MS | Electrospray Ionization (ESI) | Highly sensitive and selective quantification (trace analysis) and structural confirmation of the parent compound and non-volatile related substances. |

Computational Chemistry and Molecular Modeling of 3 Formamido 3 Methyl 1 Butanol

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity of 3-Formamido-3-methyl-1-butanol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netacs.org For this compound, these calculations can elucidate its electronic structure, thermodynamic stability, and chemical reactivity.

By solving approximations of the Schrödinger equation, the geometry of the molecule can be optimized to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, reveals the polar nature of the molecule, highlighting the electronegative oxygen and nitrogen atoms of the formamido and hydroxyl groups. This polarity is quantitatively described by the calculated dipole moment.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net Reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from these frontier orbital energies, providing a quantitative basis for predicting how the molecule might interact with other chemical species. researchgate.net

Illustrative Data from Hypothetical Quantum Chemical Calculations:

| Parameter | Hypothetical Value | Significance |

| Total Energy | -442.5 Hartrees | A measure of the molecule's stability. |

| Dipole Moment | 3.8 Debye | Indicates a high degree of polarity, suggesting solubility in polar solvents and strong intermolecular interactions. |

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability. |

| Chemical Hardness | 4.35 eV | Quantifies resistance to change in electron distribution. |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time, both individually and in the presence of other molecules, such as solvents. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts.

For a flexible molecule like this compound, MD is invaluable for conformational analysis. The molecule can adopt various shapes, or conformations, due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are essential for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the formamido group (N-H and C=O) and the hydroxyl group (-OH) with surrounding solvent molecules. These interactions are critical for understanding the molecule's solubility and how it might bind to a biological target. rsc.org

Hypothetical Findings from a Molecular Dynamics Simulation:

| Interaction Type | Key Functional Groups Involved | Average Lifetime (picoseconds) |

| Intramolecular H-Bond | Amide N-H and Hydroxyl O | 1.5 |

| Intermolecular H-Bond (to water) | Hydroxyl O-H with Water O | 3.2 |

| Intermolecular H-Bond (to water) | Amide C=O with Water H | 2.8 |

| Intermolecular H-Bond (to water) | Amide N-H with Water O | 2.5 |

Note: This table presents hypothetical data to illustrate the insights gained from MD simulations regarding intermolecular interactions.

Prediction of Spectroscopic Parameters of this compound

Computational methods can accurately predict various spectroscopic parameters, which is crucial for identifying and characterizing the molecule in experimental settings. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy, aiding in the assignment of peaks in experimental spectra. nih.govacs.org These calculations determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard.

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. acs.org This allows for the identification of characteristic peaks corresponding to specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the N-H stretch and C=O stretch (Amide I band) of the formamido group, and various C-H and C-N stretches. uci.edu

Illustrative Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Parameter | Functional Group |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |

| IR | ~3300 cm⁻¹ | N-H stretch (amide) |

| IR | ~1670 cm⁻¹ | C=O stretch (Amide I) |

| ¹³C NMR | ~165 ppm | C=O (formamido) |

| ¹³C NMR | ~60 ppm | CH₂-OH |

| ¹H NMR | ~7.9 ppm | N-H (formamido) |

Note: The data in this table is hypothetical and serves to illustrate the types of spectroscopic predictions that can be made computationally.

Theoretical Frameworks of Structure-Activity Relationship (SAR) for this compound Analogs

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. drugdesign.org For this compound, a theoretical SAR study would involve designing a virtual library of analogs and analyzing how systematic structural changes influence properties relevant to a hypothetical activity (e.g., binding to a specific enzyme).

The core principle of SAR is that the biological activity of a compound is related to its structure. drugdesign.org By making small, deliberate changes to the parent molecule, one can identify the key structural features, known as the pharmacophore, that are essential for its activity.

For this compound, hypothetical modifications could include:

Altering the alkyl chain: Increasing or decreasing the length of the carbon chain, or introducing branching.

Modifying the formamido group: Replacing the formyl hydrogen with larger alkyl groups or replacing the amide with other functional groups like esters or ketones.

Substitution on the alcohol: Converting the primary alcohol to a secondary or tertiary alcohol, or etherifying it.

By analyzing the predicted effects of these changes on properties like receptor binding affinity or cell permeability, a qualitative understanding of the SAR can be developed. slideshare.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing a mathematical equation that relates the structural properties of a series of compounds to their biological activity. wikipedia.org This allows for the prediction of the activity of new, unsynthesized molecules.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known (or computationally predicted) activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D connectivity of atoms (e.g., molecular connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polar surface area.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed activity. researchgate.netnih.gov A robust QSAR model can be a powerful tool in drug discovery, enabling the rapid screening of virtual libraries and the prioritization of candidates for synthesis. nih.govnih.gov

Derivatization and Analog Synthesis of 3 Formamido 3 Methyl 1 Butanol

Systematic Functionalization Strategies for the Hydroxyl and Amido Groups of 3-Formamido-3-methyl-1-butanol

The hydroxyl and amido groups of this compound can be systematically functionalized to explore a wide chemical space.

Functionalization of the Hydroxyl Group:

The primary hydroxyl group is a versatile handle for introducing a variety of functional groups through several standard reactions:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions yields esters. This modification can be used to introduce a wide array of alkyl and aryl groups, thereby modulating lipophilicity and other physicochemical properties.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed to synthesize ethers. Alternatively, reaction with alcohols under acidic conditions can also yield ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. These transformations introduce new reactive functional groups for further derivatization.

Halogenation: The hydroxyl group can be converted to a halogen (Cl, Br, I) using reagents such as thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or a combination of triphenylphosphine (B44618) and iodine. These halogenated derivatives serve as key intermediates for nucleophilic substitution reactions.

Functionalization of the Amido Group:

The formamido group presents its own set of opportunities for modification:

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, although this can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine. Strong bases and reactive electrophiles are often required.

Hydrolysis: The formamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-3-methyl-1-butanol. This amine is a valuable intermediate that can be further derivatized through reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation alters the electronic and steric properties of this part of the molecule.

Dehydration: The formamide (B127407) can be dehydrated to an isonitrile using dehydrating agents like phosphorus oxychloride (POCl3) or triflic anhydride (B1165640).

A summary of these functionalization strategies is presented in the table below.

| Functional Group | Reaction | Reagents | Product Functional Group |

| Hydroxyl | Esterification | Carboxylic acid, acid chloride, anhydride | Ester |

| Hydroxyl | Etherification | Alkyl halide, strong base | Ether |

| Hydroxyl | Oxidation | PCC, KMnO4 | Aldehyde, Carboxylic acid |

| Hydroxyl | Halogenation | SOCl2, PBr3 | Alkyl halide |

| Amido | N-Alkylation | Alkyl halide, strong base | N-Alkyl amide |

| Amido | Hydrolysis | Acid or base | Amine |

| Amido | Reduction | LiAlH4 | Secondary amine |

| Amido | Dehydration | POCl3 | Isonitrile |

Synthesis of Chiral Analogs and Diastereomers of this compound

While this compound itself is achiral, the introduction of stereocenters through derivatization can lead to the formation of chiral analogs and diastereomers.

The synthesis of chiral analogs can be approached through several methods:

Use of Chiral Building Blocks: Starting from enantiomerically pure precursors can introduce chirality into the final molecule. For instance, if a chiral carboxylic acid is used to esterify the hydroxyl group, a pair of diastereomers will be formed if the resulting molecule contains another stereocenter.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to introduce stereocenters in a controlled manner. For example, asymmetric reduction of a ketone precursor to the corresponding alcohol could establish a chiral center.

Resolution of Racemates: If a racemic mixture of a chiral analog is synthesized, it can be separated into its constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization.

The synthesis of diastereomers occurs when a new stereocenter is introduced into a molecule that already contains one or more stereocenters. The relative configuration of these stereocenters determines the diastereomeric form. The separation of diastereomers is generally more straightforward than the resolution of enantiomers, often achievable through standard chromatographic techniques or crystallization.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity.

For the this compound scaffold, several bioisosteric replacements can be considered:

For the Amido Group:

The formamido group is a hydrogen bond donor and acceptor. Potential bioisosteres for the amide group include:

Other Amides: Replacing the formyl group with larger acyl groups (e.g., acetyl, propionyl) can probe the steric tolerance of the binding site.

Sulfonamides: A sulfonamide group can mimic the hydrogen bonding capabilities of an amide and is often more metabolically stable.

Ureas and Thioureas: These groups also possess similar hydrogen bonding patterns to amides.

Heterocycles: Small, nitrogen-containing heterocycles such as oxazoles, triazoles, or tetrazoles can act as amide bioisosteres. drughunter.com These rings can mimic the steric and electronic properties of the amide bond. For example, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com

For the Hydroxyl Group:

The primary hydroxyl group is a polar, hydrogen bond donating group. Potential bioisosteres include:

Amines: A primary amine can also act as a hydrogen bond donor and can introduce a basic center into the molecule. The interchange between amino and hydroxyl groups is a common bioisosteric replacement. u-tokyo.ac.jp

Thiols: A thiol group is less polar than a hydroxyl group but can still participate in hydrogen bonding.

Fluorine/Trifluoromethyl Group: While not a direct hydrogen bond donor, a fluorine atom or a trifluoromethyl group can act as a weak hydrogen bond acceptor and can significantly alter the electronic properties and metabolic stability of the molecule. u-tokyo.ac.jpcambridgemedchemconsulting.com

Carboxylic Acids and Esters: These groups can introduce different polarity and hydrogen bonding capabilities.

The table below summarizes some potential bioisosteric replacements for the functional groups of this compound.

| Original Group | Bioisosteric Replacement | Rationale |

| Formamido | Sulfonamide | Similar H-bonding, increased metabolic stability |

| Formamido | Urea/Thiourea | Similar H-bonding properties |

| Formamido | Triazole/Tetrazole | Mimics steric/electronic properties, metabolically stable drughunter.com |

| Hydroxyl | Amine | H-bond donor, introduces basicity u-tokyo.ac.jp |

| Hydroxyl | Thiol | H-bond donor, altered polarity |

| Hydroxyl | Fluorine | H-bond acceptor, alters electronics and metabolism u-tokyo.ac.jpcambridgemedchemconsulting.com |

Synthesis of Isotopically Labeled Analogs of this compound for Mechanistic Probes

Isotopically labeled analogs are invaluable tools for studying reaction mechanisms, metabolic pathways, and ligand-receptor interactions. Common isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The synthesis of isotopically labeled this compound can be achieved by incorporating the isotope at specific positions in the molecule.

Deuterium Labeling:

The hydrogen on the formyl group can be replaced with deuterium by using a deuterated formylating agent, such as deuterated formic acid or its derivatives.

The hydrogens on the carbon backbone can be replaced with deuterium by using deuterated starting materials or through exchange reactions under certain conditions. For example, reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium at the carbon bearing the hydroxyl group. The replacement of hydrogen with deuterium can modulate the rate of metabolism if the C-H bond is broken in the rate-determining step, an effect known as the kinetic isotope effect. cambridgemedchemconsulting.com

Carbon-13 Labeling:

A ¹³C-labeled methyl group can be introduced by using a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, in the synthesis of the carbon skeleton.

The formyl carbon can be labeled using ¹³C-formic acid.

Other carbon positions can be labeled by starting with appropriately labeled precursors.

Nitrogen-15 Labeling:

The amide nitrogen can be labeled with ¹⁵N by using a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, during the synthesis of the formamido group.

These labeled compounds can then be used in various studies. For example, ¹³C or ¹⁵N labeled analogs can be used in NMR studies to probe the binding of the molecule to a biological target. Deuterium-labeled compounds are frequently used in metabolic studies to track the fate of the molecule and to investigate the mechanism of enzymatic reactions.

Mechanistic Biochemical and Biological Investigations of 3 Formamido 3 Methyl 1 Butanol

In Vitro Enzyme Interaction Studies: Potential as a Substrate, Inhibitor, or Cofactor in Model Systems

No studies have been identified that specifically investigate the interaction of 3-Formamido-3-methyl-1-butanol with enzymes in vitro. Research in this area would be necessary to determine if this compound can act as a substrate for enzymatic modification, an inhibitor of enzymatic activity, or a cofactor required for enzyme function. Such studies would typically involve incubating the compound with a panel of relevant enzymes (e.g., dehydrogenases, transferases, hydrolases) and monitoring for changes in enzyme activity or the formation of metabolites.

Biotransformation Pathways of this compound in Non-Human Biological Models (e.g., microbial cultures, plant cell extracts)

There is no available data on the biotransformation of this compound in non-human biological models. Investigations using microbial cultures (such as bacteria or yeast) or plant cell extracts would be required to elucidate potential metabolic pathways. These studies would aim to identify any metabolites formed, which would provide insight into the enzymatic processes that can act on this compound in a biological context. For instance, studies on the related compound, 3-methyl-1-butanol, have shown its production by various microorganisms through metabolic pathways involving amino acid biosynthesis. researchgate.netnih.govnih.gov However, the metabolic fate of the formamido derivative is unknown.

Molecular Target Identification through Ligand Binding Assays (in vitro, non-clinical)

Specific molecular targets of this compound have not been identified, as no ligand binding assay data is present in the current body of scientific literature. Ligand binding assays are crucial for identifying specific proteins or other macromolecules that a compound interacts with. Such experiments would involve testing the ability of this compound to bind to a wide array of receptors, ion channels, and other potential protein targets to understand its molecular mechanism of action.

Cellular Uptake and Intracellular Distribution Studies (in vitro, non-clinical)

Information regarding the cellular uptake and intracellular distribution of this compound is not available. To understand how this compound interacts with cells, in vitro studies using cultured cell lines would be necessary. Such research would aim to determine the mechanisms by which the compound crosses the cell membrane (e.g., passive diffusion, active transport) and to identify its localization within different cellular compartments (e.g., cytoplasm, mitochondria, nucleus).

Potential Research Applications of 3 Formamido 3 Methyl 1 Butanol

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

There is currently no available scientific literature that describes the use of 3-Formamido-3-methyl-1-butanol as a synthetic building block in the synthesis of more complex molecules. For a compound to be considered a versatile building block, it would typically possess reactive functional groups that allow for its incorporation into a larger molecular framework. While the structure of this compound contains a primary alcohol and a formamide (B127407) group, which theoretically could participate in various chemical reactions, no studies have been published to demonstrate such utility.

Utility in Methodological Advancements in Organic Synthesis or Analytical Chemistry

New methodologies in organic synthesis or analytical chemistry often involve the use of novel reagents, catalysts, or standards. There are no published reports or data to suggest that this compound has been employed in the development of new synthetic methods or analytical techniques. Its unique structural features, if they were to be leveraged for such advancements, have not been explored or documented in the scientific literature.

Future Directions and Emerging Research Avenues for 3 Formamido 3 Methyl 1 Butanol

Unexplored Synthetic Challenges and Asymmetric Transformations

The synthesis of 3-Formamido-3-methyl-1-butanol presents several challenges, primarily centered on the stereoselective construction of its precursor, 3-amino-3-methyl-1-butanol. The presence of a chiral center at the C3 position necessitates the development of efficient asymmetric synthetic routes to obtain enantiomerically pure forms of the final compound.

One promising approach involves the asymmetric synthesis of the parent amino alcohol. Research has demonstrated the feasibility of producing (R)-3-amino-1-butanol through the use of ω-transaminases. researchgate.net This biocatalytic method offers a green and highly selective route to the chiral amine. The subsequent formylation of the amino group would then yield the desired product. The selective N-formylation of amino alcohols is well-documented, with various reagents and conditions available to achieve this transformation without affecting the hydroxyl group. Common methods include the use of formic acid, often in the presence of a catalyst, or other formylating agents.

Further research in this area could focus on:

Developing novel catalytic systems for the asymmetric amination of a suitable keto-alcohol precursor. This could involve both biocatalytic and organocatalytic approaches to enhance enantioselectivity and yield.

Exploring alternative chiral pool starting materials that would allow for a more convergent and efficient synthesis of the chiral amino alcohol intermediate.

Optimizing the formylation step to ensure high chemoselectivity and yield, particularly for larger-scale synthesis. This could involve screening different formylating agents and reaction conditions to identify the most efficient and environmentally benign process.

| Synthetic Step | Key Challenge | Potential Approaches |

| Asymmetric synthesis of 3-amino-3-methyl-1-butanol | Control of stereochemistry at the C3 position | Biocatalysis with ω-transaminases, organocatalytic amination, use of chiral auxiliaries. |

| N-formylation | Selective formylation of the amino group in the presence of a hydroxyl group | Use of formic acid with or without catalysts, activated formic acid derivatives. |

Discovery of Novel Reactivity Pathways for the Formamido-Alcohol Moiety

The juxtaposition of a formamide (B127407) and a primary alcohol group within the same molecule opens up possibilities for novel intramolecular reactions and unique reactivity patterns. The close proximity of these two functional groups could lead to the formation of cyclic structures or allow for one group to influence the reactivity of the other.

Potential areas of exploration include:

Intramolecular cyclization reactions: Under appropriate conditions (e.g., acidic or basic catalysis), this compound could undergo intramolecular cyclization to form substituted oxazines or other heterocyclic systems. The study of these cyclization reactions could lead to the discovery of new methodologies for the synthesis of complex heterocyclic scaffolds.

Directed reactions: The formamido or hydroxyl group could act as a directing group in reactions involving other parts of the molecule. For example, the hydroxyl group could direct metal-catalyzed C-H activation at a specific position, or the formamide group could influence the stereochemical outcome of a nearby reaction.

Tandem reactions: The bifunctional nature of the molecule could be exploited in tandem or cascade reactions, where both the formamide and alcohol groups participate in a series of transformations to build molecular complexity in a single pot.

Integration with Advanced Technologies (e.g., Flow Chemistry, Artificial Intelligence in Reaction Prediction)

Modern chemical synthesis is increasingly benefiting from the integration of advanced technologies such as flow chemistry and artificial intelligence (AI). These tools have the potential to significantly accelerate the research and development of this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govvapourtec.commdpi.com The synthesis of this compound could be adapted to a flow process, which would be particularly beneficial for optimizing reaction conditions and for the safe handling of any hazardous reagents. For instance, a multi-step flow synthesis could be designed where the asymmetric amination and subsequent formylation are performed in a continuous sequence. nih.gov

Artificial Intelligence in Reaction Prediction: AI and machine learning are emerging as powerful tools for predicting the outcomes of chemical reactions and for designing novel synthetic routes. masterorganicchemistry.com By training algorithms on large datasets of known reactions, AI models can predict the most likely products of a given set of reactants and reagents, and even suggest optimal reaction conditions. For a relatively unexplored molecule like this compound, AI could be used to:

Predict the feasibility of different synthetic routes.

Identify potential side products and impurities.

Suggest novel reaction pathways for the derivatization of the molecule.

Screen for potential biological activities or material properties of its derivatives.

| Technology | Application to this compound Research | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the molecule and its derivatives. | Improved safety, scalability, and process control. nih.govvapourtec.commdpi.com |

| Artificial Intelligence | Prediction of synthetic outcomes, discovery of novel reactions, and in silico screening of derivatives. | Accelerated research and development, reduced experimental costs. masterorganicchemistry.com |

Interdisciplinary Research Opportunities for this compound and Its Derivatives

The bifunctional nature of this compound makes it a versatile building block for a wide range of applications in various scientific disciplines, including materials science, medicinal chemistry, and catalysis.

Materials Science: The presence of both a hydrogen-bond donating formamide group and a reactive hydroxyl group makes this molecule an interesting candidate as a monomer for the synthesis of novel polymers. mdpi.com For example, it could be used to create:

Polyamides: The formamide group could be hydrolyzed to the corresponding amine, which could then be polymerized with dicarboxylic acids to form polyamides with unique properties conferred by the pendant hydroxyl and methyl groups.

Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethanes. The formamide group in the polymer backbone could introduce specific intermolecular interactions, influencing the material's mechanical and thermal properties.

Functional Polymers: The hydroxyl group can be further functionalized to introduce other chemical moieties, leading to the development of functional polymers for applications such as drug delivery, coatings, and adhesives.

Medicinal Chemistry: Amino alcohols are important structural motifs in many biologically active compounds and pharmaceuticals. researchgate.net Chiral 1,3-amino alcohols, in particular, are valuable building blocks in asymmetric synthesis. nih.gov Derivatives of this compound could be explored for their potential as:

Chiral ligands in asymmetric catalysis.

Scaffolds for the synthesis of new drug candidates. The formamide group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Probes for studying biological processes.

Catalysis: The ability of the formamide and alcohol groups to coordinate to metal centers suggests that derivatives of this compound could be developed as novel ligands for transition metal catalysis. The chiral nature of the molecule could be exploited for the development of new asymmetric catalysts for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Formamido-3-methyl-1-butanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves formamidation of 3-amino-3-methyl-1-butanol using formylating agents like acetic formic anhydride or formamide derivatives. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical to minimize side reactions such as over-formylation or hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Characterization by -NMR and FT-IR confirms the formamido group (N–H stretch at ~3300 cm, formyl C=O at ~1680 cm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR detects the formamido proton (δ ~8.1 ppm) and methyl groups (δ ~1.2–1.4 ppm). -NMR identifies the formyl carbon (δ ~165 ppm) and quaternary carbon (δ ~45 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 146.1182 (calculated for CHNO).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ HPLC or TLC to monitor degradation. The compound is prone to hydrolysis in acidic/basic conditions (pH <3 or >10), releasing formic acid and 3-amino-3-methyl-1-butanol. Storage at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere minimizes decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., formamido oxygen). Transition-state analysis predicts activation energy barriers for reactions with electrophiles like alkyl halides. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) aligns with computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC values across multiple cell lines (e.g., HEK-293, HeLa) to assess cytotoxicity thresholds.

- Target Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to putative targets (e.g., neurotransmitter receptors).

- Metabolite Profiling : LC-MS identifies metabolic byproducts that may interfere with activity assays .

Q. How does the stereochemistry of this compound influence its interaction with chiral catalysts in asymmetric synthesis?

- Methodological Answer : Enantiomeric resolution via chiral HPLC (Chiralpak IA column) separates R/S isomers. Catalytic performance is tested in asymmetric aldol reactions, with enantiomeric excess (ee) measured by polarimetry or -NMR with chiral shift reagents. Computational docking (AutoDock Vina) models substrate-catalyst interactions to rationalize stereoselectivity .

Q. What advanced techniques characterize the compound’s solid-state polymorphism and its impact on dissolution kinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.